6-Fluoro-8-methylquinoline
Overview
Description
6-Fluoro-8-methylquinoline is a fluorinated quinoline derivative with the molecular formula C10H8FN. This compound is part of the broader class of quinolines, which are nitrogen-containing heterocyclic compounds.
Mechanism of Action
Target of Action
It is known that quinolines, the family to which 6-fluoro-8-methylquinoline belongs, often target various enzymes, inhibiting their function .
Mode of Action
Quinolines are known to interact with their targets in a way that inhibits the target’s function . The presence of a fluorine atom in the quinoline structure is known to enhance the biological activity of the compound .
Biochemical Pathways
It is known that quinolines can affect a variety of biochemical pathways due to their ability to inhibit various enzymes .
Pharmacokinetics
The unchanged drug was excreted mainly in the urine, with 82 to 88% of the doses appearing for 72 hours .
Result of Action
It is known that quinolines can have antibacterial, antineoplastic, and antiviral activities .
Action Environment
It is known that the stability and efficacy of quinolines can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
6-Fluoro-8-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound’s interaction with enzymes such as DNA gyrase and topoisomerase IV leads to the disruption of bacterial DNA replication and transcription processes . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound disrupts DNA synthesis, leading to cell death . In mammalian cells, it can modulate the activity of key signaling molecules, thereby affecting processes such as cell proliferation, apoptosis, and differentiation . The compound’s impact on gene expression is also notable, as it can upregulate or downregulate the expression of specific genes involved in critical cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . This binding is facilitated by the fluorine atom, which enhances the compound’s affinity for the enzyme’s active site . Additionally, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of bacterial growth and persistent changes in gene expression in mammalian cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity . These findings highlight the importance of dosage optimization in the use of this compound for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic reactions can lead to the formation of active or inactive metabolites, influencing the compound’s overall biological activity . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux pumps and other transport proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is essential for its activity, as it allows this compound to interact with its target biomolecules in the appropriate cellular context . Post-translational modifications, such as phosphorylation or acetylation, can further modulate the compound’s localization and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-methylquinoline typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline, which can yield 6-fluoroquinoline derivatives . Another approach involves the Skraup synthesis, where 2-amino-5-fluorophenol is used as a starting material .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-8-methylquinoline undergoes various chemical reactions, including:
Electrophilic Substitution: This reaction is not highly selective, often resulting in a mixture of products such as 5-fluoroquinoline, 6-fluoroquinoline, and 8-fluoroquinoline.
Nucleophilic Substitution: This reaction involves the displacement of the fluorine atom by nucleophiles, leading to the formation of various substituted quinoline derivatives.
Oxidation and Reduction: These reactions can modify the quinoline ring, introducing functional groups that enhance the compound’s reactivity and biological activity.
Common Reagents and Conditions:
Electrophilic Substitution: Typically involves reagents like fluorine gas or fluorinating agents under controlled conditions.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for these transformations.
Major Products Formed: The major products formed from these reactions include various fluorinated quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Fluoro-8-methylquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 6,8-Difluoroquinoline
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline (Fluoroquine)
- Mefloquine
Comparison: 6-Fluoro-8-methylquinoline is unique due to the presence of both a fluorine atom and a methyl group on the quinoline ring. This combination enhances its reactivity and biological activity compared to other fluorinated quinolines. For example, fluoroquine and mefloquine are well-known antimalarial drugs, but this compound’s specific substitution pattern may offer distinct advantages in terms of selectivity and potency .
Properties
IUPAC Name |
6-fluoro-8-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRNDEDVTKRERI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675026 | |
Record name | 6-Fluoro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-14-9 | |
Record name | 6-Fluoro-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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